REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[C:13]([C:14]([O-])=[O:15])=[CH:12][N:11]=[C:10]([CH2:17][CH3:18])[N:9]=1>C1COCC1>[NH2:7][C:8]1[C:13]([CH2:14][OH:15])=[CH:12][N:11]=[C:10]([CH2:17][CH3:18])[N:9]=1 |f:0.1.2.3.4.5|
|
Name
|
4-amino-2-ethylpyrimidine-5-carboxylate
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C(=O)[O-])CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1-2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 ml flask equipped with constant pressure
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue, 20 ml of ethyl acetate and 120 ml of petroleum ether were added
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
CUSTOM
|
Details
|
large amount of white solids precipitated
|
Type
|
CUSTOM
|
Details
|
4.59 g of aim product was obtained by filtration (yield 75%)
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC=C1CO)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |